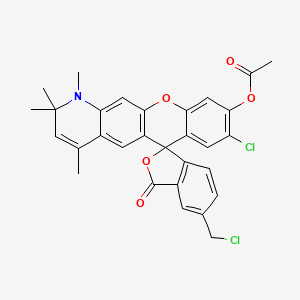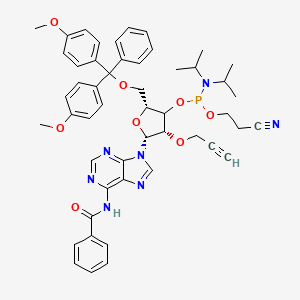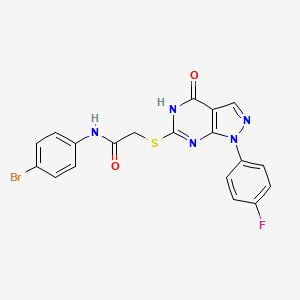
Asparenydiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Asparenyldiol can be synthesized through various organic synthesis routes. One common method involves the reaction of phenolic compounds with alkyne-containing reagents under specific conditions. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition, forming the desired product .
Industrial Production Methods: In industrial settings, the production of Asparenyldiol involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in specialized reactors designed to handle the specific requirements of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Asparenyldiol undergoes several types of chemical reactions, including:
Oxidation: Asparenyldiol can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The alkyne group in Asparenyldiol allows it to participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Copper catalysts are commonly employed in azide-alkyne cycloaddition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized phenolic compounds, while reduction can produce reduced phenolic derivatives .
Applications De Recherche Scientifique
Asparenyldiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Asparenyldiol is investigated for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: It is used in the development of new materials and compounds with specific chemical properties.
Mécanisme D'action
The mechanism of action of Asparenyldiol involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition. This reaction allows it to form stable triazole linkages with azide-containing molecules. The antioxidant properties of Asparenyldiol are attributed to its phenolic structure, which can neutralize free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Phenols: Asparenyldiol is structurally similar to other phenolic compounds, which also exhibit antioxidant properties.
Monophenols: It shares similarities with monophenols, which are single-ring phenolic compounds.
Xanthones: Asparenyldiol is related to xanthone derivatives, which are known for their biological activities.
Uniqueness: Asparenyldiol’s uniqueness lies in its dual functionality as an antioxidant and a click chemistry reagent. This combination of properties makes it particularly valuable in research and industrial applications, where both antioxidant activity and the ability to form stable linkages are desired .
Propriétés
Numéro CAS |
166762-98-7 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-[(E)-5-(4-hydroxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C17H14O3/c18-15-7-5-14(6-8-15)4-2-1-3-13-20-17-11-9-16(19)10-12-17/h1,3,5-12,18-19H,13H2/b3-1+ |
Clé InChI |
GXRXAVMCQJHRCM-HNQUOIGGSA-N |
SMILES isomérique |
C1=CC(=CC=C1C#C/C=C/COC2=CC=C(C=C2)O)O |
SMILES canonique |
C1=CC(=CC=C1C#CC=CCOC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)
![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)


![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)


![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)


![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
